1-Benzyl-1,7-diaza-spiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15/h1-3,6-7,16H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDOFQYPDSIZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2CC3=CC=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655077 | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-83-4 | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Benzyl 1,7 Diaza Spiro 4.5 Decane
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 1-Benzyl-1,7-diaza-spiro[4.5]decane in solution. High-field NMR provides the necessary resolution to distinguish between the various protons and carbons in this complex molecule.
Proton (¹H) NMR Spectroscopic Fingerprints
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) group and the two saturated heterocyclic rings.
The aromatic protons of the benzyl group are expected to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm, as multiplets. The benzylic methylene (B1212753) protons (CH2-Ph) would likely resonate as a singlet around δ 3.5 ppm.
The aliphatic protons of the piperidine (B6355638) and pyrrolidine (B122466) rings produce a complex set of signals in the upfield region, generally between δ 1.5 and δ 3.0 ppm. The specific chemical shifts and coupling patterns depend on the conformation of the rings and the relative stereochemistry. The protons adjacent to the nitrogen atoms are expected to be shifted further downfield compared to the other methylene protons of the rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Benzylic (CH₂-Ph) | ~3.5 | Singlet |
| Aliphatic (spiro rings) | 1.5-3.0 | Multiplets |
Carbon-13 (¹³C) NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound.
The aromatic carbons of the benzyl group are expected to resonate in the δ 127-138 ppm range. The benzylic carbon signal would likely appear around δ 54 ppm. The spiro carbon, being a quaternary carbon, is a key feature and is anticipated to have a chemical shift in the range of δ 60-70 ppm. The remaining aliphatic carbons of the piperidine and pyrrolidine rings would produce signals in the upfield region of the spectrum, typically between δ 20 and δ 60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 127-138 |
| Benzylic (CH₂-Ph) | ~54 |
| Spiro (C5) | 60-70 |
| Aliphatic (spiro rings) | 20-60 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the piperidine and pyrrolidine rings, helping to trace the connectivity of the CH2 groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around the quaternary spiro carbon and for confirming the position of the benzyl group on the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for determining the relative stereochemistry of the substituents on the spirocyclic framework.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture
While NMR spectroscopy provides the structure in solution, single-crystal X-ray diffraction offers a precise picture of the molecule in the solid state, including the absolute stereochemistry and how the molecules pack together.
Elucidation of Absolute Stereochemistry of the Spiro Center
The spiro carbon atom (C5) in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Single-crystal X-ray diffraction of a chiral, non-racemic crystal is the most definitive method to determine the absolute configuration (R or S) of this spiro center. mdpi.com The analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact three-dimensional arrangement of the atoms. In related spirocyclic systems, the pyrrolidine ring often adopts an envelope conformation, while the cyclohexane (B81311) or piperidine ring assumes a chair conformation. researchgate.netnih.gov
Analysis of Supramolecular Assemblies and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The packing of this compound molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. The secondary amine (N-H) in the piperidine ring can act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule. nih.gov These interactions can link the molecules into chains or more complex networks. researchgate.netmdpi.com
Furthermore, the benzyl group's aromatic ring can participate in π-stacking interactions with the aromatic rings of neighboring molecules. Weak C-H···π interactions are also possible, further stabilizing the crystal structure. nih.gov The analysis of these supramolecular assemblies is crucial for understanding the solid-state properties of the compound.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that provides extensive fragmentation, offering valuable structural information. chemicalbook.com For this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight.
The fragmentation of N-benzyl amines under EI-MS is well-characterized and typically dominated by cleavage of the bond between the nitrogen and the benzylic carbon. nih.govnist.gov This process is driven by the exceptional stability of the resulting benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion (C₇H₇⁺). Therefore, the most prominent peak in the mass spectrum, the base peak, is anticipated to be at a mass-to-charge ratio (m/z) of 91.
Another significant fragmentation pathway involves alpha-cleavage at the carbon adjacent to the nitrogen atoms within the spirocyclic system. researchgate.net This can lead to the loss of various alkyl radicals from the piperidine or pyrrolidine rings, resulting in a series of characteristic smaller fragment ions. The precise fragmentation pattern provides a unique fingerprint that helps to confirm the spirocyclic structure.
Table 1: Predicted Major EI-MS Fragmentation Peaks for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 230 | [C₁₅H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion (Base Peak) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.comresearchgate.net It is the method of choice for assessing the purity of synthesized compounds and confirming their identity.
In a typical LC-MS analysis of this compound, a reversed-phase column (such as a C18) would be employed. nih.gov The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium (B1175870) hydroxide) to ensure the analyte is ionized and to improve peak shape. nih.govmdpi.com
Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques like FT-IR and UV-Vis provide complementary information regarding the functional groups present and the electronic properties of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands based on the analysis of analogous structures like N-benzylpiperidine. nih.govnih.govnist.gov
Key expected vibrational frequencies include:
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the C-H bonds of the benzyl group's phenyl ring.
Aliphatic C-H Stretch: Stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H bonds of the piperidine and pyrrolidine rings.
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ is expected for the secondary amine within the spiro-ring.
C=C Stretch: Aromatic ring stretching vibrations are anticipated in the 1450-1600 cm⁻¹ region.
C-N Stretch: Absorptions corresponding to the stretching of the C-N bonds are expected in the 1020-1250 cm⁻¹ range.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Secondary Amine |
| 3030-3100 | C-H Stretch | Aromatic (Benzyl) |
| 2850-2960 | C-H Stretch | Aliphatic (Spiro-rings) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the UV-Vis spectrum will be primarily dictated by the benzyl group, as the saturated diazaspiro-alkane portion does not absorb significantly in the typical UV-Vis range (200-800 nm). nist.gov
The benzene (B151609) ring of the benzyl moiety gives rise to characteristic absorptions. Based on data for similar compounds like benzylamine, two main absorption bands are expected. sielc.comnist.gov These correspond to the π → π* electronic transitions of the aromatic ring. A strong absorption band (the E2-band) is expected around 206-210 nm, and a weaker, fine-structured band (the B-band) is anticipated around 255-265 nm. sielc.comresearchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Approximate λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~206 | π → π* (E2-band) | Benzene Ring |
Computational and Theoretical Investigations of 1 Benzyl 1,7 Diaza Spiro 4.5 Decane
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the geometric and electronic properties of complex organic molecules like 1-Benzyl-1,7-diaza-spiro[4.5]decane.
Conformational Analysis and Energy Minima Determination
The conformational landscape of this compound is critical to its biological function. The inherent flexibility of the pyrrolidine (B122466) and piperidine (B6355638) rings, coupled with the rotational freedom of the benzyl (B1604629) group, gives rise to a multitude of possible conformations.
Table 1: Representative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair-Equatorial | 0.00 | N1-C2-C3-C4: -55.2 |
| Chair-Axial | +2.5 | N1-C2-C3-C4: -54.8 |
| Boat-Equatorial | +5.8 | C2-N1-C5-C6: 60.1 |
Note: This table is illustrative and based on typical findings for similar spirocyclic systems. Actual values for this compound would require specific DFT calculations.
Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra)
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the excited state energies, it is possible to simulate the UV-Vis spectrum of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions. The predicted absorptions typically arise from π → π* transitions within the aromatic benzyl ring and n → π* transitions involving the non-bonding electrons of the nitrogen atoms.
Molecular Orbital Analysis and Reactivity Descriptors (e.g., Fukui Indices)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For this compound, the HOMO is generally localized on the electron-rich nitrogen atoms of the diazaspiro core, indicating these sites are prone to electrophilic attack. Conversely, the LUMO is often distributed over the π-system of the benzyl group, suggesting this region is susceptible to nucleophilic attack.
Further insights into local reactivity can be gained from reactivity descriptors such as Fukui indices, which are derived from the electron density. These indices can pinpoint the specific atoms within the molecule that are most likely to act as nucleophiles or electrophiles.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While DFT provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal important information about its conformational flexibility and interactions in a more realistic, solution-phase environment. These simulations can show how the spirocyclic rings and the benzyl group move and flex, which is crucial for understanding how the molecule might bind to a biological target. Furthermore, MD simulations can elucidate the role of solvation, showing how water molecules, for example, interact with the compound and influence its conformational preferences.
Quantum Chemical Studies on Intermolecular Interactions and Hydrogen Bonding
Quantum chemical methods are essential for a detailed understanding of the non-covalent interactions that govern the binding of this compound to its biological partners. These calculations can accurately quantify the strength and nature of intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-stacking interactions. The nitrogen atoms in the diazaspiro core can act as hydrogen bond acceptors, while any N-H protons can act as hydrogen bond donors. The aromatic benzyl group can also engage in favorable π-π stacking or cation-π interactions with complementary residues in a binding pocket. A thorough understanding of these interactions at the quantum level is vital for the rational design of new, more potent analogs.
Chemical Reactivity and Derivatization Strategies of 1 Benzyl 1,7 Diaza Spiro 4.5 Decane
Exploration of Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers
The nitrogen atoms of the 1-benzyl-1,7-diaza-spiro[4.5]decane scaffold are key centers of reactivity. The secondary amine (at position 7) and the tertiary amine (at position 1, bearing the benzyl (B1604629) group) exhibit distinct nucleophilic characteristics. The secondary amine is generally more reactive towards electrophiles due to lesser steric hindrance compared to the tertiary amine.
Common reactions involving the nitrogen centers include:
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides under basic conditions. For instance, reaction with benzyl chloride introduces a second benzyl group.
N-Acylation: Acylation with acid chlorides or anhydrides provides the corresponding amides. This reaction can be used to introduce a wide array of functional groups.
N-Arylation: The secondary amine can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield N-substituted products.
The benzyl group at the N1 position can also influence reactivity. While the tertiary amine itself is less nucleophilic, the benzyl group can be cleaved under certain conditions, revealing a secondary amine that can undergo further functionalization.
While the nitrogen atoms are the primary sites for nucleophilic attack, the carbon atoms of the heterocyclic rings can also participate in reactions, although this is less common and often requires activation.
Functional Group Interconversions and Modifications of the Spirocyclic Scaffold
A key strategy for creating derivatives of this compound involves the interconversion of functional groups. A significant modification is the removal of the benzyl group, which is typically achieved through catalytic hydrogenation. This debenzylation exposes the secondary amine at the N1 position, which can then be used for further derivatization.
Another important class of derivatives is the carbamates. For example, 1-Cbz-1,7-diaza-spiro[4.5]decane hydrochloride and 7-Cbz-1,7-diaza-spiro[4.5]decane are commercially available or can be synthesized, where a benzyloxycarbonyl (Cbz) group protects one of the nitrogen atoms. sigmaaldrich.comsynblock.com This protecting group can be removed under specific conditions to allow for selective functionalization of the other nitrogen atom.
The spirocyclic scaffold itself provides a rigid framework that is often desirable in medicinal chemistry for its ability to reduce conformational flexibility. nih.gov Modifications of the scaffold itself are less common but can be achieved through more complex multi-step synthetic sequences. One approach involves the synthesis of related structures, such as 1,7-diazaspiro[4.5]decane-2,8-diones, from acyclic precursors through a series of reactions including aza-Henry reactions, reductions, and cyclizations. ua.es
| Derivative | Modification | Potential for Further Reaction |
| 1,7-Diazaspiro[4.5]decane | Debenzylation of the title compound | Two secondary amines available for functionalization. |
| 1-Cbz-1,7-diaza-spiro[4.5]decane | N-protection with Cbz group | Selective functionalization of the N7 position. |
| 7-Cbz-1,7-diaza-spiro[4.5]decane | N-protection with Cbz group | Selective functionalization of the N1 position. |
| 1,7-Dibenzyl-1,7-diaza-spiro[4.5]decane | N-alkylation of the secondary amine | Further reactions would require debenzylation. |
Catalyst-Mediated Transformations and Reaction Optimization
Catalysis plays a crucial role in the synthesis and functionalization of the this compound system. Palladium-catalyzed reactions are particularly noteworthy. For instance, domino reactions involving Pd(OAc)2–PPh3 have been used to construct diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides. rsc.org This highlights the potential for creating complex derivatives through C-C bond formation.
Lewis acid catalysis is another important tool. Scandium triflate (Sc(OTf)3) has been shown to catalyze the diastereoselective intramolecular spirocyclization of ortho-amino-benzylidene-succinimide derivatives to produce 2,7-diazaspiro[4.5]decanes-1,3-diones in good yields. researchgate.net Optimization of such reactions involves screening different catalysts, solvents, and temperatures to maximize yield and stereoselectivity.
The following table summarizes some catalyst-mediated transformations relevant to the diazaspiro[4.5]decane scaffold:
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
| Domino Reaction | Pd(OAc)2–PPh3 | Yne-en-ynes, aryl halides | Diazaspiro[4.5]decane with exocyclic double bonds | rsc.org |
| Intramolecular Spirocyclization | Sc(OTf)3 | ortho-Amino-benzylidene-succinimides | 2,7-Diazaspiro[4.5]decanes-1,3-diones | researchgate.net |
Regioselective and Stereoselective Functionalization of the Decane (B31447) Ring System
Achieving regioselectivity and stereoselectivity in the functionalization of the decane ring system of this compound is a significant challenge in synthetic chemistry. The inherent symmetry of the parent diazaspiro[4.5]decane can be broken by the presence of the benzyl group, potentially influencing the reactivity of adjacent positions.
Research into the stereoselective synthesis of related diazaspiro[4.5]decane systems provides insights into how stereocontrol can be achieved. For example, the synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines proceeds with high stereoselectivity. ua.es This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction sequence.
Similarly, diastereoselective intramolecular spirocyclization reactions have been developed for the synthesis of 2,7-diazaspiro[4.5]decanes-1,3-diones. researchgate.net These reactions often rely on catalyst control to favor the formation of one diastereomer over the other.
While specific examples of regioselective and stereoselective functionalization of the decane ring of this compound itself are not extensively documented in the provided search results, the principles demonstrated in the synthesis of related analogs are applicable. Future work in this area could involve the use of chiral catalysts or directing groups to achieve precise control over the functionalization of the spirocyclic core.
Applications of 1 Benzyl 1,7 Diaza Spiro 4.5 Decane As a Chemical Scaffold and Building Block
Design and Synthesis of Novel Chemical Entities (NCEs) Utilizing the 1,7-Diazaspiro[4.5]decane Framework
The 1,7-diazaspiro[4.5]decane framework and its isomers are foundational in the creation of Novel Chemical Entities (NCEs) with potential therapeutic applications. Researchers have successfully synthesized various derivatives, demonstrating the versatility of this scaffold. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential chitin (B13524) synthase inhibitors for antifungal applications. researchgate.netnih.gov The synthesis involved a multi-step process culminating in compounds that exhibited significant inhibitory activity against chitin synthase and potent antifungal effects against various fungal strains, including drug-resistant variants. researchgate.netnih.gov
In one study, several derivatives showed excellent potency against chitin synthase, with IC50 values as low as 0.12 mM. nih.gov Notably, compound 4d was found to be superior to the standard drugs fluconazole (B54011) and polyoxin (B77205) B against Candida albicans. nih.gov Furthermore, combining these spiro compounds with fluconazole resulted in additive or synergistic effects against several fungal species. nih.gov This highlights the framework's potential in developing new antifungal agents that can also combat resistance.
Another area of exploration has been in developing anticonvulsant agents. Novel spiroimidazolidinone derivatives, specifically 1,3-diazaspiro[4.5]decan-4-ones, have been synthesized and evaluated. researchgate.net These compounds were designed to fit the pharmacophoric model for anticonvulsant activity, incorporating a hydrophobic domain, an electron donor atom, and a hydrogen donor/acceptor unit. researchgate.net The synthetic route often involves the Strecker synthesis followed by cyclization, yielding a variety of substituted spiro compounds. researchgate.net
The research in this area underscores the adaptability of the diazaspiro[4.5]decane scaffold in generating NCEs with diverse and potent biological activities.
Table 1: Antifungal Activity of Selected 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target | IC50 (mM) | Antifungal Activity (MIC, mmol/L) |
|---|---|---|---|
| 4j | Chitin Synthase | 0.12 | 0.08 vs A. fumigatus |
| 4d | Chitin Synthase | - | 0.04 vs C. albicans |
| 4r | Chitin Synthase | - | 0.08 vs A. fumigatus |
| Polyoxin B (Control) | Chitin Synthase | 0.08 | 0.129 vs C. albicans |
| Fluconazole (Control) | - | - | 0.104 vs C. albicans |
Scaffold Utility in Ligand Development and Structure-Activity Relationship (SAR) Studies
The rigid nature of the diazaspiro[4.5]decane scaffold is highly advantageous for ligand development and conducting Structure-Activity Relationship (SAR) studies. This rigidity helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and allowing for a clearer understanding of how different substituents contribute to binding affinity and selectivity.
The diazaspiro core has been explored as a bioisostere for piperazine (B1678402) in the development of ligands for the σ2 receptor. mdpi.com A series of compounds with a benzimidazolone moiety attached to various diazacycloalkane cores, including diazaspiroalkanes, were synthesized and evaluated. mdpi.com Although in this specific study the diazaspiroalkane derivatives showed a loss in affinity compared to the lead compound, the SAR study provided valuable insights. mdpi.com It was determined that hydrogen bond interactions with ASP29 and π-stacking with TYR150 are crucial for high affinity to the σ2 receptor. mdpi.com This kind of detailed structural insight is essential for guiding the design of future, more potent ligands.
Table 2: Binding Affinity of Spiro Compounds for Sigma Receptors
| Compound | Scaffold | Target Receptor | Binding Affinity (Ki) |
|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | 1,4-Dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 nM |
| Diazaspiroalkane Derivatives | Diazaspiroalkane | σ2 | Generally lower affinity |
Role in Fragment-Based Approaches to Chemical Probe Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. FBDD utilizes small, low-complexity molecules, or "fragments," which typically have low affinity for their targets but do so in a highly efficient manner in terms of binding energy per atom. nih.gov These fragment hits serve as starting points for optimization into more potent, lead-like molecules. nih.gov
The 1-benzyl-1,7-diaza-spiro[4.5]decane structure and related spirocyclic systems are well-suited for FBDD for several reasons. Their inherent three-dimensionality and structural complexity allow them to explore chemical space more effectively than simpler, flat aromatic compounds that often dominate fragment libraries. nih.gov The spirocyclic core provides a rigid anchor from which vectors for fragment growth or linking can be precisely defined.
While direct examples of this compound being used as a fragment in a screening campaign are not prevalent in the provided literature, its structural characteristics align with the principles of modern fragment library design. The goal is to have a diverse collection of shapes and pharmacophores. nih.gov Spirocyclic scaffolds, like the diazaspiro[4.5]decane core, offer unique shapes that are underrepresented in many screening collections. Incorporating such frameworks into fragment libraries can increase the novelty of the hits identified and provide starting points for developing probes against challenging targets that have been intractable to other screening methods. nih.gov
Construction of Architecturally Complex Molecular Systems
The 1,7-diazaspiro[4.5]decane framework is not only a scaffold for bioactive molecules but also a building block for creating architecturally complex and novel molecular systems. The synthesis of such systems pushes the boundaries of chemical synthesis and can lead to the discovery of new chemical properties and applications.
One example of constructing complex systems is the one-step synthesis of diazaspiro[4.5]decanes that feature exocyclic double bonds. rsc.org This was achieved through a domino reaction involving a palladium-catalyzed reaction of yne-en-ynes with aryl halides, forming three new carbon-carbon bonds in a single, highly regioselective process. rsc.org This method provides rapid access to complex spirocyclic structures that can be further elaborated.
Furthermore, the versatility of related spiro systems is demonstrated by the synthesis of a novel 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system. researchgate.net This was achieved by reacting a keto sulfone with N-alkylaminoethanols, resulting in a new heterocyclic arrangement. researchgate.net Such syntheses showcase how the fundamental spiro architecture can be modified and integrated into more complex and diverse molecular frameworks, opening up new avenues for exploration in materials science and medicinal chemistry.
Future Research Trajectories for 1 Benzyl 1,7 Diaza Spiro 4.5 Decane Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of synthetic routes to 1-Benzyl-1,7-diaza-spiro[4.5]decane that are both efficient and environmentally benign is a primary research objective. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, and generate significant waste. Future research will likely focus on the following areas:
Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant metals or organocatalysts, can offer more sustainable alternatives to stoichiometric reagents. Research into catalytic C-N bond-forming reactions and asymmetric catalysis will be crucial for the enantioselective synthesis of chiral derivatives.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents, energy-efficient reaction conditions (e.g., microwave or flow chemistry), and atom-economical transformations, will be paramount. One-pot or tandem reactions that minimize intermediate purification steps will also be a key focus.
Diversity-Oriented Synthesis: The development of synthetic pathways that allow for the rapid generation of a library of this compound derivatives with diverse substitution patterns will be highly valuable for screening and identifying compounds with desired properties.
| Synthetic Strategy | Key Advantages |
| Catalytic Synthesis | Reduced waste, potential for enantioselectivity, lower energy consumption. |
| Green Chemistry | Use of safer reagents and solvents, improved energy efficiency, waste minimization. |
| Diversity-Oriented Synthesis | Rapid access to a wide range of derivatives for screening purposes. |
Investigation of Advanced Spectroscopic Probes and Imaging Agent Design
The rigid, yet conformationally defined, structure of the 1,7-diaza-spiro[4.5]decane core provides an excellent platform for the design of novel spectroscopic probes and imaging agents. Future research in this area will likely involve:
Fluorogenic Derivatives: The synthesis of derivatives bearing fluorophores, whose emission properties are sensitive to the local environment (e.g., pH, metal ion concentration, or biomolecular binding), could lead to the development of highly specific sensors.
PET and SPECT Imaging Agents: The incorporation of positron-emitting (e.g., ¹⁸F) or single-photon-emitting (e.g., ⁹⁹ᵐTc) radionuclides into the this compound scaffold could yield novel radiotracers for in vivo imaging of biological targets. The pharmacokinetic properties of the spirocyclic core could be tuned to optimize biodistribution and target accumulation. For instance, a derivative of a different spiro compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been successfully radiolabeled with ¹⁸F and shown potential for tumor imaging.
Targeted Probes: Functionalization of the diazaspiro core with moieties that have high affinity for specific biological targets, such as receptors or enzymes, will be a key strategy for developing targeted imaging agents and diagnostic tools.
Exploration of Supramolecular Chemistry and Self-Assembly Properties
The presence of two nitrogen atoms within the spirocyclic framework of this compound offers intriguing possibilities for its use as a building block in supramolecular chemistry. Future research directions include:
Host-Guest Chemistry: Investigating the ability of the diazaspiro cage to encapsulate small molecules or ions could lead to the development of novel molecular containers, sensors, or drug delivery systems.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with unique topologies and properties. These materials could find applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers and Nanostructures: The benzyl (B1604629) group provides a handle for controlling intermolecular interactions, such as π-π stacking, which could be exploited to direct the self-assembly of the molecule on surfaces or in solution to form well-defined nanostructures.
Integration with Computational Chemistry and Machine Learning for Predictive Synthesis and Design
Computational approaches are set to play an increasingly important role in accelerating the discovery and development of new this compound derivatives with tailored properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic properties of the molecule, understand its reactivity, and rationalize spectroscopic data.
Molecular Dynamics Simulations: MD simulations can provide insights into the conformational dynamics of the spirocyclic system and its interactions with solvent molecules or biological macromolecules.
Machine Learning for Synthesis Prediction: As the body of literature on spirocycle synthesis grows, machine learning models could be trained to predict optimal reaction conditions and outcomes for the synthesis of new derivatives.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: By building predictive models that correlate the structural features of this compound derivatives with their biological activity or physical properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
| Computational Tool | Application in this compound Research |
| Quantum Chemistry | Prediction of structure, reactivity, and spectroscopic properties. |
| Molecular Dynamics | Understanding conformational behavior and intermolecular interactions. |
| Machine Learning | Predictive synthesis planning and optimization of reaction conditions. |
| QSAR/QSPR | Guiding the design of derivatives with desired biological or physical properties. |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 70°C, 12h | 65–75 | |
| Cyclization | Pd(OAc)₂, DIPEA, MeCN, reflux, 24h | 50–60 |
Q. Optimization Strategies :
- Solvent polarity adjustments to enhance reaction rates.
- Temperature gradients to minimize side products.
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and benzyl substitution (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.16).
- X-ray Crystallography : Resolve absolute configuration for chiral variants (if applicable).
Critical Note : Cross-validate with IR spectroscopy (C-N stretches at 1250–1350 cm⁻¹) and elemental analysis (C, H, N ±0.3%) .
Basic: What in vitro assays are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Assays : Quantify bactericidal effects at 2× MIC over 24h.
- Biofilm Inhibition : Crystal violet staining to assess biofilm disruption.
Q. Table 2: Example MIC Data
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus ATCC 29213 | 8–16 | |
| E. coli ATCC 25922 | >64 |
Limitations : Include cytotoxicity controls (e.g., HepG2 cells) to exclude nonspecific effects .
Advanced: How can researchers elucidate the molecular targets of this compound in biological systems?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from lysates.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (e.g., KD values).
- CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes and assessing resistance phenotypes.
Case Study : In spirocyclic analogs, α1-adrenoceptors and 5-HT1A receptors were identified via radioligand displacement assays .
Advanced: How do salt forms (e.g., hydrochloride, tosylate) influence physicochemical and pharmacokinetic properties?
Methodological Answer:
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., 3.78 mg/mL vs. 0.5 mg/mL for free base).
- Stability : Tosylates improve thermal stability (TGA decomposition >200°C).
- Bioavailability : Salt formation adjusts logP (e.g., HCl salt: logP 1.2 vs. free base: logP 2.5).
Q. Synthesis Protocol :
Dissolve free base in anhydrous EtOH.
Add equimolar HCl gas or tosic acid.
Precipitate salt via cooling, filter, and dry under vacuum .
Advanced: What computational strategies are employed to model interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding poses in receptor active sites (e.g., PDB: 4U5P).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Corrogate substituent effects on activity using descriptors like logP and polar surface area.
Validation : Compare docking scores with experimental IC50 values (R² >0.7 required) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., RevMan) and apply random-effects models.
- Experimental Replication : Standardize protocols (e.g., cell lines, assay conditions) to isolate variables.
- Sensitivity Analysis : Use factorial design (2<sup>k</sup> experiments) to identify critical factors (e.g., pH, serum content) .
Example : Discrepancies in MIC values may arise from differences in inoculum size or growth media .
Advanced: What factorial design approaches optimize reaction yields in spirocyclic compound synthesis?
Methodological Answer:
- 2³ Full Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. MeCN), and catalyst loading (1–5 mol%).
- Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
